molecular formula C14H11NO3 B1489746 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL CAS No. 885273-25-6

3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL

Cat. No. B1489746
M. Wt: 241.24 g/mol
InChI Key: YQNUGYGHEHFFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL, also known as MNI-137, is a synthetic compound that belongs to the family of isoxazoles. It has gained significant attention in recent years due to its potential applications in scientific research. MNI-137 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes.

Scientific Research Applications

Rearrangements and Synthesis

  • Rearrangements in Tetrahydroimidazo Isoxazolines : A study by Coşkun and Çetin (2009) explored the rearrangements in tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates, leading to the formation of pyrrolo[1,2-e]imidazol-6-ols, which are precursors of 2,5-dihydro-1H-pyrrole derivatives. This research highlights the chemical transformations involving isoxazoline structures similar to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL (Coşkun & Çetin, 2009).

  • Antiproliferative Activities of Estra-17-ol Hybrids : Kiss et al. (2019) synthesized various estra-1,3,5(10)-trien-17-ol hybrids with 3-methoxy and 3-benzyloxy groups. They evaluated the antiproliferative activities of these compounds, highlighting the potential biomedical applications of similar methoxy-substituted isoxazoline derivatives (Kiss et al., 2019).

  • Crystallographic Studies : Brancatelli et al. (2011) conducted crystallographic and theoretical studies on arylidene-isoxazolone compounds. Their research provides insight into the structural aspects of isoxazoline compounds, which is relevant for understanding the properties of 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL (Brancatelli et al., 2011).

Photochemical and Biological Applications

  • Optical Investigations : Alamro et al. (2021) explored the optical properties of liquid crystalline materials related to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL. Their study highlights the potential of these materials in solar energy applications (Alamro et al., 2021).

  • Antimicrobial Studies : Bhosle et al. (2012) synthesized pyrazolines and isoxazolines with thiazolyl and etheral pharmacophores. The antimicrobial activities of these compounds underscore the potential medical applications of similar isoxazoline derivatives (Bhosle et al., 2012).

  • Tubulin Polymerization Inhibition : Minegishi et al. (2015) identified a compound with a structure akin to 3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL as a tubulin polymerization inhibitor, indicating potential in cancer therapy (Minegishi et al., 2015).

properties

IUPAC Name

3-(4-methoxyphenyl)-1,2-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-17-11-5-2-9(3-6-11)14-12-7-4-10(16)8-13(12)18-15-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNUGYGHEHFFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50722942
Record name 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL

CAS RN

885273-25-6
Record name 3-(4-Methoxyphenyl)-1,2-benzoxazol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50722942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL
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Reactant of Route 6
3-(4-Methoxy-phenyl)-benzo[D]isoxazol-6-OL

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